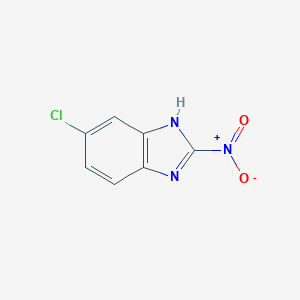
6-chloro-2-nitro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-nitro-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole itself consists of a benzene ring fused with an imidazole ringThis compound is of significant interest due to its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of 6-chloro-2-nitro-1H-benzimidazole typically involves the reaction of o-phenylenediamine with various reagents. One common method includes the nitration of 1H-Benzimidazole, followed by chlorination. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
6-chloro-2-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and other substituted benzimidazoles.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has been investigated for its potential as:
- Antimicrobial Agent : Exhibiting activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Anticancer Agent : Showing promise in inducing apoptosis in cancer cells, particularly in human cell lines like HeLa and MCF-7.
- Antiparasitic Properties : Demonstrating efficacy against parasitic infections, which is crucial in veterinary medicine.
Chemical Synthesis
6-Chloro-2-nitro-1H-benzimidazole serves as a building block for synthesizing more complex molecules. Its derivatives are synthesized through various methods, including conventional heating and microwave-assisted techniques, yielding high efficiency and purity.
Antimicrobial Activity
A study demonstrated that this compound exhibited significant inhibitory effects against several bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
| Streptococcus faecalis | 128 |
Anticancer Potential
In vitro cytotoxicity assays indicated that the compound had a dose-dependent effect on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
These findings suggest that this compound may have potential as an anticancer agent through mechanisms involving apoptosis induction .
Antiparasitic Efficacy
Research indicates that benzimidazole derivatives can effectively inhibit polymerization of tubulin in parasites, which is vital for their survival .
Mecanismo De Acción
The mechanism of action of 6-chloro-2-nitro-1H-benzimidazole involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to microbial enzymes, disrupting their function. In cancer research, it has been found to inhibit specific enzymes involved in cell division, thereby preventing the proliferation of cancer cells .
Comparación Con Compuestos Similares
6-chloro-2-nitro-1H-benzimidazole can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole, 2-nitro-: Lacks the chloro group, which may affect its chemical reactivity and biological activity.
1H-Benzimidazole, 5-chloro-2-nitro-: The position of the chloro group can influence the compound’s properties and applications.
1H-Benzimidazole, 6-chloro-: Lacks the nitro group, which may reduce its potential as an antimicrobial agent. The unique combination of chloro and nitro groups in this compound enhances its chemical stability and broadens its range of applications.
Propiedades
Número CAS |
10045-40-6 |
|---|---|
Fórmula molecular |
C7H4ClN3O2 |
Peso molecular |
197.58 g/mol |
Nombre IUPAC |
6-chloro-2-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(3-4)10-7(9-5)11(12)13/h1-3H,(H,9,10) |
Clave InChI |
QJTAHJHXUORZQK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-] |
Sinónimos |
Benzimidazole, 5(or 6)-chloro-2-nitro- (7CI,8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















